5,6,7,8-Tetrahydroquinoline-5-carboxylic acid;hydrochloride
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Overview
Description
5,6,7,8-Tetrahydroquinoline-5-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2260936-56-7 . It has a molecular weight of 213.66 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroquinolines has been described in various studies . For instance, one method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The InChI code for 5,6,7,8-Tetrahydroquinoline-5-carboxylic acid hydrochloride is1S/C10H11NO2.ClH/c12-10 (13)8-3-1-5-9-7 (8)4-2-6-11-9;/h2,4,6,8H,1,3,5H2, (H,12,13);1H
. This indicates the molecular structure of the compound. Chemical Reactions Analysis
The chemical reactions involving 5,6,7,8-tetrahydroquinolines have been studied . For example, the 8-lithio- and 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines can react with carbon dioxide followed by esterification to prepare a series of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters .Physical and Chemical Properties Analysis
5,6,7,8-Tetrahydroquinoline-5-carboxylic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 213.66 .Scientific Research Applications
Photolabile Protecting Groups
A study by Fedoryak and Dore (2002) introduced a photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ), showcasing greater efficiency and sensitivity to multiphoton-induced photolysis than other commonly used photolabile groups. This innovation is significant for in vivo studies, where the controlled release of biological messengers is crucial. The increased solubility and low fluorescence of BHQ enhance its utility in biological applications (Fedoryak & Dore, 2002).
Organic Synthesis and Crystal Structure
The synthesis and characterization of new Tetrahydroisoquinolines, including the derivatives related to Tetrahydrothieno[2,3-c]isoquinolines, were documented by Marae et al. (2021). Their work focused on the reaction mechanisms and structural elucidation of these compounds, contributing to the field of medicinal chemistry and providing a foundation for further pharmacological exploration (Marae et al., 2021).
Anti-corrosion Studies
Research conducted by Douche et al. (2020) explored the anti-corrosion capabilities of synthesized 8-hydroxyquinoline derivatives for protecting mild steel in acidic environments. Their findings highlighted the effectiveness of these compounds in inhibiting corrosion, demonstrating a significant potential for industrial applications in metal preservation (Douche et al., 2020).
Biological Activity
A variety of studies have focused on the biological activities of Tetrahydroquinoline derivatives, including their antimicrobial, antitubercular, and NMDA receptor antagonism properties. For instance, Al-Hiari et al. (2008) synthesized compounds with notable antibacterial activity, especially against Gram-positive strains, contributing to the search for new antimicrobial agents (Al-Hiari, Abu-Dahab, & El-Abadelah, 2008). Similarly, Carling et al. (1992) discussed the synthesis of 2-Carboxytetrahydroquinoline derivatives as potent antagonists for the glycine site on the NMDA receptor, highlighting their potential in neuropharmacology (Carling et al., 1992).
Safety and Hazards
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinoline-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9;/h2,4,6,8H,1,3,5H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGJWXJFATWPGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N=CC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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